molecular formula C10H12O3 B080404 2-(2,4-Dimethylphenoxy)acetic acid CAS No. 13334-49-1

2-(2,4-Dimethylphenoxy)acetic acid

Cat. No.: B080404
CAS No.: 13334-49-1
M. Wt: 180.2 g/mol
InChI Key: XRTZHWXWLUGOAT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenoxyacetic acid, characterized by the presence of two methyl groups at the 2 and 4 positions on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)acetic acid typically involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and effects on various biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)acetic acid: Similar structure but with methyl groups at the 2 and 6 positions.

    2-(3,4-Dimethylphenoxy)acetic acid: Methyl groups at the 3 and 4 positions.

    Phenoxyacetic acid: Lacks the methyl groups on the phenyl ring.

Uniqueness

2-(2,4-Dimethylphenoxy)acetic acid is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, making it distinct from other phenoxyacetic acid derivatives .

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTZHWXWLUGOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158083
Record name 2,4-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13334-49-1
Record name 2-(2,4-Dimethylphenoxy)acetic acid
Source CAS Common Chemistry
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Record name 2,4-Xylyloxyacetic acid
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Record name 13334-49-1
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Record name 2,4-Xylyloxyacetic acid
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Record name 2,4-xylyloxyacetic acid
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